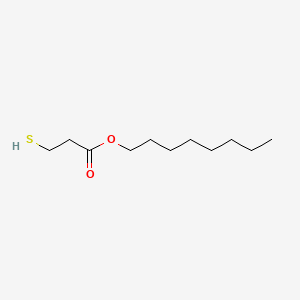Octyl 3-mercaptopropionate
CAS No.: 71849-93-9
Cat. No.: VC3824418
Molecular Formula: C11H22O2S
Molecular Weight: 218.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71849-93-9 |
|---|---|
| Molecular Formula | C11H22O2S |
| Molecular Weight | 218.36 g/mol |
| IUPAC Name | octyl 3-sulfanylpropanoate |
| Standard InChI | InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3 |
| Standard InChI Key | LWNSNYBMYBWJDN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC(=O)CCS |
| Canonical SMILES | CCCCCCCCOC(=O)CCS |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Octyl 3-mercaptopropionate is defined by the IUPAC name octyl 3-sulfanylpropanoate. Its structure consists of an octyl ester group linked to 3-mercaptopropionic acid, yielding the linear formula:
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.36 g/mol | |
| Density | 0.957 g/cm³ | |
| Boiling Point | 285.9°C at 760 mmHg | |
| Flash Point | 148.4°C | |
| Solubility | Insoluble in water; miscible in organic solvents |
The compound’s thiol group confers reactivity in radical-mediated reactions, while the octyl chain enhances hydrophobicity, making it suitable for non-aqueous polymer systems .
Spectroscopic Analysis
-
¹³C NMR: Peaks at δ 14.1 (terminal CH₃), 22.7–31.9 (methylene carbons), 173.5 (ester carbonyl), and 34.2 (thiol-bearing CH₂) .
-
GC/MS: Dominant fragments at m/z 89 (HSCH₂CH₂CO⁺), 101 (C₈H₁₇O⁺), and 218 (molecular ion) .
Synthesis and Industrial Production
Catalytic Addition of H₂S to Acrylic Esters
The primary synthesis route involves the anti-Markovnikov addition of hydrogen sulfide (H₂S) to octyl acrylate, catalyzed by solid-supported guanidine bases (e.g., polystyrene-divinylbenzene resins) . Key steps include:
-
Reaction Setup: Octyl acrylate and H₂S are combined under pressure (1–5 bar) in a toluene medium.
-
Catalysis: Guanidine-functionalized resins (e.g., PS-DVB-TBD) facilitate thiol formation with >90% selectivity, minimizing disulfide byproducts .
-
Purification: Distillation under reduced pressure yields 95–98% purity .
Critical Parameters:
Industrial Scalability
Continuous-flow reactors with immobilized catalysts optimize throughput, achieving space-time yields of 500–700 kg·m⁻³·h⁻¹. Recycling catalysts for >10 cycles maintains efficacy, reducing production costs by 30% compared to batch processes .
Applications in Polymer Science
Chain Transfer in Radical Polymerization
As a chain transfer agent (CTA), octyl 3-mercaptopropionate terminates growing polymer chains via hydrogen abstraction, initiating new chains and controlling molecular weight . In styrene emulsion polymerization:
-
Mechanism:
-
Impact on Polystyrene:
Emulsion Polymerization of Methyl Methacrylate (MMA)
Studies demonstrate that 0.5–2.0 wt% octyl 3-mercaptopropionate:
-
Accelerates nucleation by 20% via micellar entry of CTA radicals.
-
Yields poly(MMA) with a bimodal molecular weight distribution due to isomer reactivity differences .
Comparative Analysis with Related Esters
| Parameter | Octyl 3-Mercaptopropionate | Isooctyl 3-Mercaptopropionate | 2-Ethylhexyl 3-Mercaptopropionate |
|---|---|---|---|
| CAS Number | 71849-93-9 | 30374-01-7 | 50448-95-8 |
| Branching | Linear | Branched | Branched |
| Reduction Efficiency | High | Moderate | Low |
| Hydrophobicity (log P) | 4.2 | 4.8 | 5.1 |
| Aquatic Toxicity (EC₅₀) | 12 mg/L | 8 mg/L | 15 mg/L |
Branched analogs like isooctyl derivatives offer superior solubility in hydrophobic matrices but exhibit lower chain-transfer efficiency due to steric hindrance .
Recent Research Innovations
Isomer-Specific Reactivity Studies
GC/MS analyses reveal commercial octyl 3-mercaptopropionate contains ≥10 isomers. Kinetic modeling treats these as binary mixtures:
-
High-Reactivity Isomers ( = 1.2×10³ L·mol⁻¹·s⁻¹): Drive early-stage molecular weight reduction.
-
Low-Reactivity Isomers ( = 2.5×10² L·mol⁻¹·s⁻¹): Prolong polymerization, yielding bimodal distributions .
Thiol-Ene Click Chemistry Applications
Functionalizing gold nanoparticles via thiol-gold interactions enables biosensor development. Octyl 3-mercaptopropionate-modified surfaces show 30% higher antibody binding capacity than alkanethiols .
Regulatory and Environmental Considerations
Global Regulatory Status
-
EU REACH: Registered for industrial use; requires ecological risk assessments for aquatic discharges .
-
US EPA: Exempt from TSCA inventory as a polymer additive (40 CFR 723.250) .
Degradation Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume